

The Emergence of 2-Oleoylglycerol: A Nutrient-Derived Signaling Molecule Orchestrating Metabolic Harmony

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Oleoylglycerol**

Cat. No.: **B133480**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate network of cellular communication relies on a diverse cast of signaling molecules, and recent discoveries have illuminated the pivotal role of lipid messengers in regulating physiological processes. Among these, **2-Oleoylglycerol** (2-OG), a monoacylglycerol derived from the digestion of dietary fats, has emerged as a key signaling entity. This technical guide provides a comprehensive overview of the discovery of 2-OG as an endogenous agonist for the G protein-coupled receptor 119 (GPR119). We delve into the experimental evidence that established this crucial interaction, detail the downstream signaling cascades, and present the quantitative data that underpins our current understanding. This document serves as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting the 2-OG/GPR119 signaling axis in metabolic diseases.

Introduction: A Novel Player in Incretin Biology

The secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells is a cornerstone of glucose homeostasis. While the stimulatory effects of dietary fats on incretin release have long been recognized, the precise molecular mechanisms remained partially elusive. The discovery of **2-Oleoylglycerol** as a signaling molecule provided a critical piece of this puzzle, identifying

it as a nutrient-derived ligand that directly activates GPR119, a receptor expressed on intestinal L-cells, to modulate incretin secretion.[\[1\]](#)[\[2\]](#)[\[3\]](#) This finding has profound implications for our understanding of nutrient sensing and has opened new avenues for the development of therapeutic agents for type 2 diabetes and other metabolic disorders.

The Discovery of 2-OG as a GPR119 Agonist

The identification of 2-OG as an endogenous ligand for GPR119 stemmed from the observation that dietary triacylglycerols are hydrolyzed into 2-monoacylglycerols and fatty acids in the intestinal lumen.[\[3\]](#)[\[4\]](#) This led to the hypothesis that these digestion products could act as signaling molecules.

In Vitro Evidence: GPR119 Activation and cAMP Signaling

Initial investigations focused on in vitro assays to determine if 2-OG could directly activate GPR119. The key experimental system involved transiently expressing human GPR119 in COS-7 cells, which do not endogenously express the receptor. Activation of GPR119, a Gs-coupled receptor, is expected to lead to an increase in intracellular cyclic AMP (cAMP).

Researchers found that 2-OG and other 2-monoacylglycerols directly activated GPR119, resulting in a dose-dependent increase in intracellular cAMP concentrations.[\[1\]](#)[\[3\]](#)[\[5\]](#) This foundational experiment provided the first direct evidence of 2-OG as a GPR119 agonist.

In Vivo Confirmation: Stimulation of Incretin Release in Humans

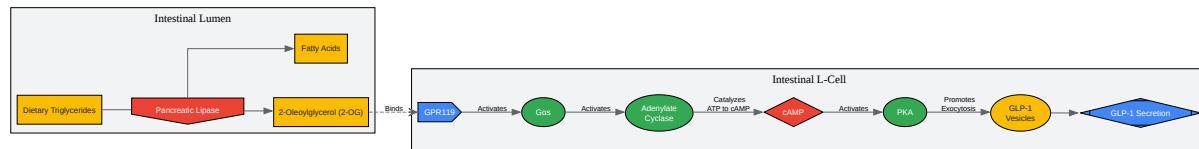
To validate the physiological relevance of the in vitro findings, studies were conducted in healthy human volunteers.[\[1\]](#)[\[3\]](#)[\[4\]](#) A jejunal bolus of 2-OG was administered, and plasma levels of GLP-1 and GIP were measured over time. The results demonstrated that 2-OG administration led to a significant increase in plasma GLP-1 and GIP levels compared to control substances (oleic acid and vehicle).[\[1\]](#)[\[3\]](#)[\[5\]](#) This pivotal in vivo experiment confirmed that 2-OG acts as a potent secretagogue for incretin hormones in humans, solidifying its role as a physiologically relevant signaling molecule.

Quantitative Data Summary

The following tables summarize the key quantitative data from the seminal studies on 2-OG's signaling properties.

Table 1: In Vitro GPR119 Activation by **2-Oleoylglycerol**

Parameter	Value	Cell Line	Reference
EC50 for hGPR119	2.5 μ M	COS-7	[1][3][6][7]

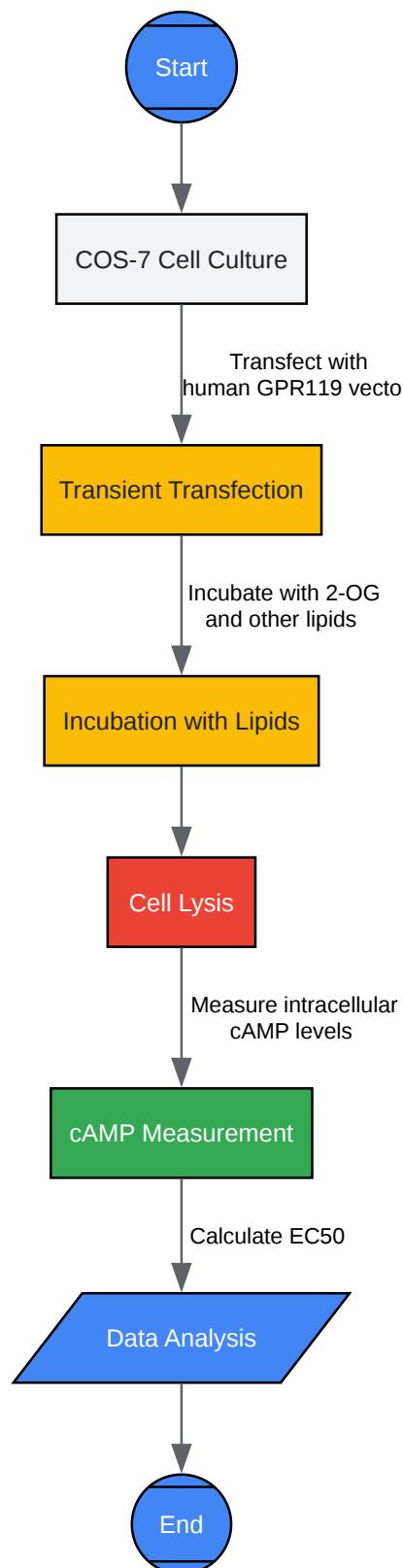

Table 2: In Vivo Effects of **2-Oleoylglycerol** Administration in Humans

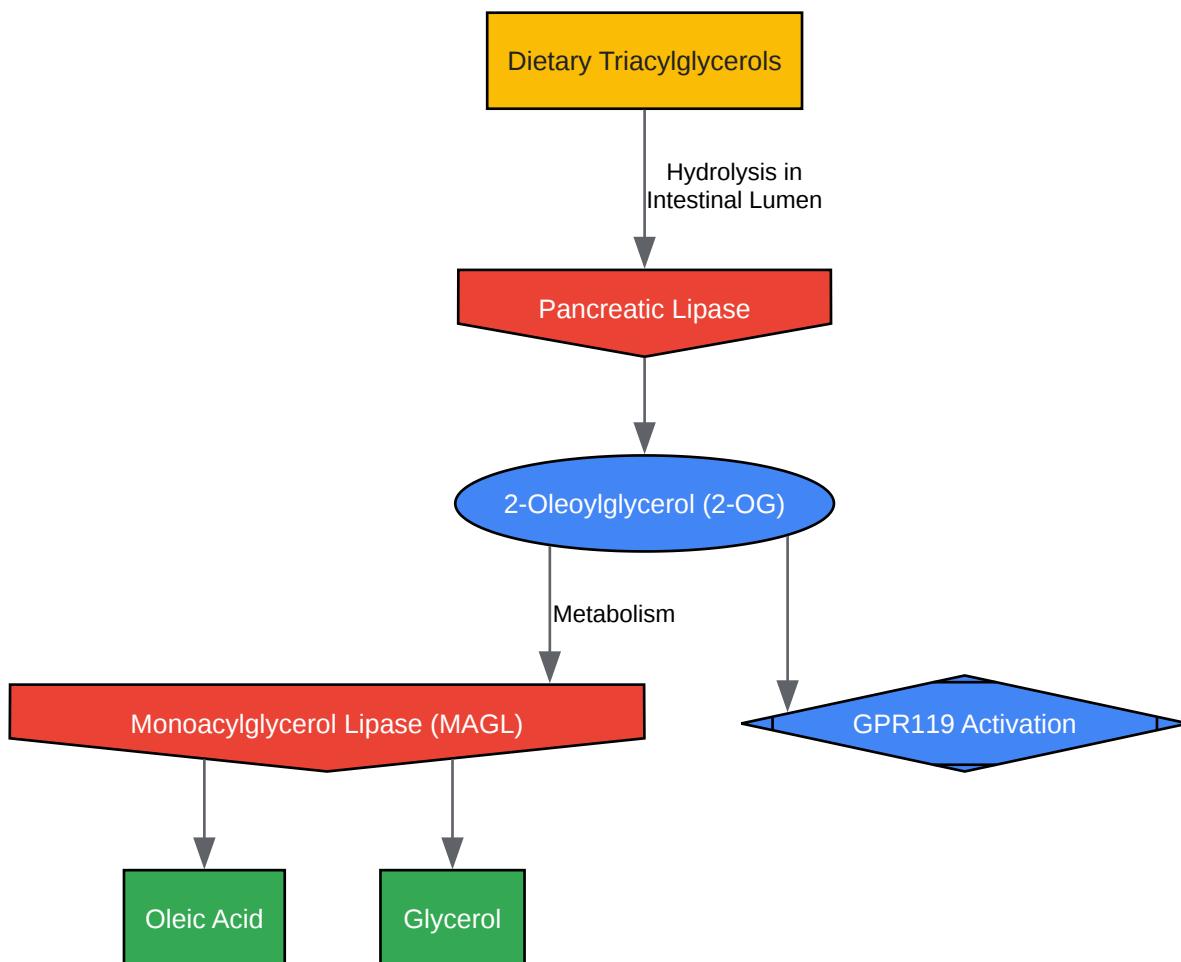
Parameter	Treatment	Observation	Time Frame	Reference
Plasma GLP-1	2 g jejunal bolus of 2-OG	Significant increase vs. controls	0-25 minutes	[1][3][5]
Plasma GIP	2 g jejunal bolus of 2-OG	Significant increase	-	[1][8]

Signaling Pathways and Experimental Workflows

2-OG Signaling Pathway in Intestinal L-Cells

The binding of 2-OG to GPR119 on the surface of intestinal L-cells initiates a canonical Gs-protein signaling cascade.




[Click to download full resolution via product page](#)

Caption: 2-OG signaling pathway in intestinal L-cells.

Experimental Workflow for In Vitro GPR119 Activation Assay

The following diagram illustrates the workflow for determining the agonist activity of lipids on GPR119.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Oleoyl glycerol is a GPR119 agonist and signals GLP-1 release in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. 2-Oleoylglycerol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Emergence of 2-Oleoylglycerol: A Nutrient-Derived Signaling Molecule Orchestrating Metabolic Harmony]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133480#discovery-of-2-oleoylglycerol-as-a-signaling-molecule>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com